BIX02188

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BIX02188 is a potent and selective inhibitor of mitogen-activated protein kinase kinase 5 (MEK5). It is primarily used in scientific research to study the MEK5/extracellular signal-regulated kinase 5 (ERK5) signaling pathway. This compound was initially developed by Boehringer Ingelheim Pharmaceuticals, Inc. and has shown significant potential in various preclinical studies .

科学研究应用

BIX02188 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

作用机制

Target of Action

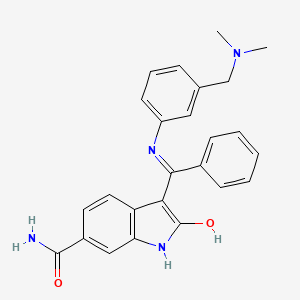

BIX02188, also known as (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide, is a potent and selective inhibitor of MEK5 . MEK5 is a member of the mitogen-activated protein kinase kinase (MAPKK) family, which plays a crucial role in the MAPK/ERK pathway .

Mode of Action

This compound inhibits the catalytic function of the purified, active MEK5 enzyme . It blocks the phosphorylation of ERK5, a downstream target of MEK5, without affecting the phosphorylation of ERK1/2, JNK, and p38 MAP kinases . This selective inhibition of MEK5 and ERK5 activity is significant, with IC50 values of 4.3 nM and 810 nM, respectively .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting MEK5 and ERK5, this compound disrupts this pathway, potentially leading to the suppression of these cellular processes .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of MEK5 and ERK5 activity . This inhibition disrupts the MAPK/ERK pathway, potentially leading to the suppression of cell proliferation, differentiation, and survival . In addition, this compound has been shown to induce apoptosis in certain cell types .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and pH. Moreover, the presence of other molecules in the cellular environment can also impact the compound’s action. For example, the presence of H2O2 has been shown to activate BMK1, a kinase that can be inhibited by this compound

准备方法

Synthetic Routes and Reaction Conditions

BIX02188 can be synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely published, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to obtain a high-purity product suitable for research applications .

化学反应分析

Types of Reactions

BIX02188 primarily undergoes substitution reactions due to the presence of various functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of this compound .

相似化合物的比较

Similar Compounds

XMD8-92: Another MEK5 inhibitor with a different chemical structure but similar biological activity.

TGF-β RI Kinase Inhibitor II: Inhibits the TGF-β signaling pathway, which can intersect with the MEK5/ERK5 pathway.

Uniqueness

This compound is unique due to its high selectivity for MEK5 and its ability to inhibit ERK5 phosphorylation without affecting other closely related kinases. This specificity makes it an excellent tool for dissecting the role of the MEK5/ERK5 pathway in various biological processes and diseases .

属性

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPXKFOFEXJMBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094614-84-2 |

Source

|

| Record name | BIX-02188 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX-02188 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)

![4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B1141269.png)